molecular formula C14H13N3OS B5847616 3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B5847616
M. Wt: 271.34 g/mol
InChI Key: SQUBAEWOQLLTDH-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group and a pyridin-2-ylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 3-methylbenzoic acid with pyridin-2-ylamine in the presence of a carbamothioylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride, which acts as a dehydrating agent, and triethylamine, which serves as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing various signaling pathways and cellular processes .

Properties

IUPAC Name

3-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-5-4-6-11(9-10)13(18)17-14(19)16-12-7-2-3-8-15-12/h2-9H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUBAEWOQLLTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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